3,5-dibromo-2-(bromomethyl)thiophene

Catalog No.
S6524027
CAS No.
117829-47-7
M.F
C5H3Br3S
M. Wt
334.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-dibromo-2-(bromomethyl)thiophene

CAS Number

117829-47-7

Product Name

3,5-dibromo-2-(bromomethyl)thiophene

IUPAC Name

3,5-dibromo-2-(bromomethyl)thiophene

Molecular Formula

C5H3Br3S

Molecular Weight

334.86 g/mol

InChI

InChI=1S/C5H3Br3S/c6-2-4-3(7)1-5(8)9-4/h1H,2H2

InChI Key

JUXLLONCMPFVSH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)CBr)Br

3,5-Dibromo-2-(bromomethyl)thiophene is a brominated thiophene derivative characterized by its unique structure, which includes two bromine atoms at the 3 and 5 positions and a bromomethyl group at the 2 position. This compound has the molecular formula C₅H₃Br₃S and is notable for its potential applications in organic electronics and medicinal chemistry due to its distinctive electronic properties and reactivity.

. One significant reaction type is cross-coupling, particularly through Suzuki and Stille reactions, which utilize the dibromo functionality for carbon-carbon bond formation. These reactions enable the synthesis of more complex thiophene-based compounds that can be used in organic semiconductors and polymers .

Research indicates that thiophene derivatives exhibit a range of biological activities, including antimicrobial and anticancer properties. Specifically, compounds similar to 3,5-dibromo-2-(bromomethyl)thiophene have shown potential in inhibiting biofilm formation and exhibiting cytotoxic effects against certain cancer cell lines. The introduction of bromine atoms is believed to enhance these biological activities by increasing the lipophilicity and reactivity of the compounds .

The synthesis of 3,5-dibromo-2-(bromomethyl)thiophene can be achieved through several methods:

  • Bromination: The compound can be synthesized by brominating thiophene derivatives using bromine or brominating agents in the presence of a solvent.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions with arylboronic acids allows for the introduction of various substituents at the thiophene ring .
  • Nucleophilic Substitution: The bromomethyl group can be introduced through nucleophilic substitution reactions involving thiophene derivatives with suitable electrophiles.

These methods enable the efficient production of this compound, facilitating further modifications for specific applications.

3,5-Dibromo-2-(bromomethyl)thiophene has several notable applications:

  • Organic Electronics: It is utilized in the synthesis of semiconducting materials for organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) due to its electronic properties.
  • Pharmaceuticals: The compound's biological activity makes it a candidate for drug development, particularly in creating new antimicrobial or anticancer agents.
  • Material Science: Its ability to form polymers through cross-coupling reactions makes it valuable in developing advanced materials with tailored properties .

Interaction studies involving 3,5-dibromo-2-(bromomethyl)thiophene often focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a building block in organic synthesis. Additionally, biological interaction studies reveal its efficacy against specific pathogens or cancer cell lines, providing insights into its pharmacological potential .

Several compounds share structural similarities with 3,5-dibromo-2-(bromomethyl)thiophene. Here are some notable examples:

Compound NameStructureKey Features
3-Bromo-2-methylthiopheneC₅H₄BrSLess brominated; used in simpler organic syntheses
2-Bromo-3-(bromomethyl)thiopheneC₅H₄Br₂SSimilar structure but different substitution pattern
3,4-Dibromo-2-methylthiopheneC₅H₄Br₂SExhibits different electronic properties due to additional bromine
2,5-DibromothiopheneC₄H₂Br₂SUsed extensively in polymer chemistry

Uniqueness

3,5-Dibromo-2-(bromomethyl)thiophene stands out due to its specific substitution pattern that enhances both its chemical reactivity and biological activity compared to other thiophenes. The combination of two bromine atoms and a bromomethyl group provides unique pathways for further functionalization and application in advanced materials.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Exact Mass

333.74851 g/mol

Monoisotopic Mass

331.75056 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-25-2023

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